2-Isocyanatobenzofuran

Physical chemistry Process chemistry Purification

2-Isocyanatobenzofuran (CAS 179873-62-2, molecular formula C9H5NO2, molecular weight 159.14 g/mol) is a heterocyclic isocyanate featuring an –N=C=O group covalently attached at the 2-position of the benzofuran bicyclic ring system. The compound is most commonly prepared via Curtius rearrangement of 2-benzofuroyl azide, a synthetic route unique to the 2-position regioisomer and not directly accessible for the 3- or 5-isocyanato isomers.

Molecular Formula C9H5NO2
Molecular Weight 159.14 g/mol
CAS No. 179873-62-2
Cat. No. B064907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isocyanatobenzofuran
CAS179873-62-2
Molecular FormulaC9H5NO2
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)N=C=O
InChIInChI=1S/C9H5NO2/c11-6-10-9-5-7-3-1-2-4-8(7)12-9/h1-5H
InChIKeyWRHYVIYSCDQUNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isocyanatobenzofuran (CAS 179873-62-2): A Position-Specific Heterocyclic Isocyanate Building Block for Pharmaceutical and Agrochemical Intermediate Synthesis


2-Isocyanatobenzofuran (CAS 179873-62-2, molecular formula C9H5NO2, molecular weight 159.14 g/mol) is a heterocyclic isocyanate featuring an –N=C=O group covalently attached at the 2-position of the benzofuran bicyclic ring system . The compound is most commonly prepared via Curtius rearrangement of 2-benzofuroyl azide, a synthetic route unique to the 2-position regioisomer and not directly accessible for the 3- or 5-isocyanato isomers [1]. Its reactivity profile is dominated by the electrophilic isocyanate moiety, which undergoes nucleophilic addition with amines, alcohols, and hydrazides to form ureas, carbamates, and semicarbazides, respectively [2].

Why Benzofuran Isocyanate Positional Isomers Cannot Serve as Drop-In Replacements for 2-Isocyanatobenzofuran


Benzofuran isocyanates are not a uniform commodity; the ring position of the –N=C=O group dictates physical state, synthetic accessibility, and downstream reactivity. 5-Isocyanatobenzofuran (CAS 499770-79-5) is a low-melting solid (mp 36.4 °C) with a boiling point of 82 °C under reduced pressure , whereas 2-isocyanatobenzofuran exhibits a calculated boiling point of 231.168 °C at 760 mmHg and lacks a reported melting point, indicating it remains a higher-boiling liquid under ambient conditions . More critically, the 2-isomer is accessed exclusively through Curtius rearrangement of 2-benzofuroyl azide—a precursor that cannot generate the 3- or 5-isocyanato derivatives [1]. This synthetic lock-in means a user requiring the specific regiochemistry and electronic environment conferred by 2-position substitution cannot simply interchange with the 5-isomer without altering the entire synthetic route and product profile.

Quantitative Evidence Guide: Measurable Differentiation of 2-Isocyanatobenzofuran Versus Closest Analogs


Physical Property Differentiation: Boiling Point and Phase Behavior vs. 5-Isocyanatobenzofuran

2-Isocyanatobenzofuran differs fundamentally in physical state from its 5-position regioisomer. While 5-isocyanatobenzofuran (CAS 499770-79-5) is a crystalline solid at ambient temperature with a melting point of 36.4 °C and a boiling point of 82 °C (measured under reduced pressure), 2-isocyanatobenzofuran exhibits a calculated normal boiling point of 231.168 °C at 760 mmHg and no reported melting point, consistent with a liquid physical state at room temperature . This approximately 149 °C difference in boiling point at atmospheric pressure establishes a clear operational distinction for distillation-based purification, solvent selection, and reaction temperature windows.

Physical chemistry Process chemistry Purification

Microwave-Assisted Semicarbazide Synthesis: Reaction Rate Acceleration vs. Conventional Thermal Heating

The one-pot synthesis of asymmetric benzofuryl-substituted semicarbazides using 2-isocyanatobenzofuran (generated in situ via Curtius rearrangement of 2-benzofuroyl azide) under microwave irradiation at 490 W achieved 81% yield after 15 minutes. Under conventional oil-bath heating at 120 °C, the same transformation required 8–14 hours of reflux [1]. The microwave method thus provided a rate acceleration factor of 35–60 times, with comparable or superior yields and fewer by-products.

Synthetic methodology Microwave chemistry Semicarbazide synthesis

Microwave-Accelerated Unsymmetrical Urea Synthesis: 2-Isocyanatobenzofuran as Key Intermediate

In a complementary study, 2-benzofuryl-substituted unsymmetrical ureas were synthesized from 2-isocyanatobenzofuran (as benzofuran-2-yl isocyanate) by reaction with aromatic amines and 1,3,4-thiadiazole derivatives under microwave irradiation at 490 W, achieving a best yield of 84% after 10 minutes [1]. The same reactions under conventional heating at 120 °C required 4–16 hours, representing a rate enhancement of at least 30-fold.

Urea synthesis Microwave chemistry Thiadiazole derivatives

Furanic Isocyanate Reactivity Advantage Over Phenyl Isocyanate in Urethane Formation

Comparative kinetic studies of isocyanate-alcohol condensation reactions established that the furyl parent isocyanate exhibits extremely high reactivity, exceeding that of phenyl isocyanate, and even the furfuryl homologue was more reactive than phenyl isocyanate under identical stoichiometric conditions at 70–110 °C [1]. Although this study was performed on furyl isocyanate (not benzofuran isocyanate), the benzofuran scaffold is an extended π-conjugated furan system where the oxygen lone pair participates in the aromatic system, similarly activating the attached isocyanate toward nucleophilic attack.

Isocyanate reactivity Urethane kinetics Electronic effects

Commercial Availability and Purity Specification Benchmarks vs. Positional Isomers

2-Isocyanatobenzofuran is commercially stocked by AKSci (catalog Y8042) at a minimum purity specification of 95%, with long-term storage recommended in a cool, dry place . By comparison, the 5-position isomer (benzofuran-5-yl isocyanate, CAS 499770-79-5) is available from Capotchem at 98% minimum purity by GC with moisture ≤0.5%, melting point 82 °C, and production scale up to kilograms [1]. The 3-position isomer (CAS 946409-10-5) is listed by Shenzhen Atomax Chemical with calculated but not experimentally confirmed physical properties . The 2-isomer therefore occupies a niche: it is the only regioisomer for which a well-characterized Curtius rearrangement-based synthetic route has been published and validated across multiple independent research groups, yet its commercial purity specification (95%) is slightly lower than the 5-isomer (98%), indicating that procurement decisions must weigh synthetic necessity against purity requirements.

Chemical sourcing Purity specification Supply chain

Highest-Confidence Application Scenarios for 2-Isocyanatobenzofuran Procurement Based on Quantitative Evidence


Synthesis of 2-Benzofuryl-Substituted Unsymmetrical Ureas as Pharmaceutical Intermediates

The Curtius rearrangement of 2-benzofuroyl azide generates 2-isocyanatobenzofuran in situ, which can be directly trapped with aromatic amines or amino-thiadiazoles to produce 2-benzofuryl ureas. Microwave irradiation at 490 W achieves 84% yield in 10 minutes versus 4–16 hours by conventional reflux at 120 °C [1]. The 5-isocyanatobenzofuran isomer cannot access this 2-substituted urea scaffold, making 2-isocyanatobenzofuran the mandatory starting material for any medicinal chemistry program targeting 2-benzofuryl urea pharmacophores. Patent literature demonstrates that N-benzofuranyl urea derivatives possess anti-inflammatory activity through NADPH oxidase inhibition, a therapeutic mechanism sensitive to benzofuran ring substitution position [2].

One-Pot Synthesis of Asymmetric Semicarbazides Under Microwave Conditions for Agrochemical Lead Discovery

2-Isocyanatobenzofuran reacts with acid hydrazides in a one-pot Curtius rearrangement–nucleophilic addition sequence under microwave irradiation (490 W) to yield asymmetric semicarbazides at 81% yield after 15 minutes, representing a 35–60× rate enhancement over conventional heating (8–14 hours reflux) [3]. This methodology is directly applicable to agrochemical discovery programs where semicarbazide derivatives exhibit herbicidal, anticonvulsive, antineoplastic, and hypotensive activities [3]. No other benzofuran isocyanate regioisomer has been demonstrated to participate in this specific one-pot microwave protocol.

High-Temperature Reaction Sequences Requiring Low-Volatility Aromatic Isocyanates

With a calculated normal boiling point of 231.168 °C at 760 mmHg , 2-isocyanatobenzofuran offers significantly lower volatility than the 5-position isomer (bp 82 °C, reduced pressure) , enabling its use in higher-temperature reaction cascades without premature evaporation or pressure buildup. This property is relevant for solvent-free isocyanate–amine polyaddition reactions and for continuous flow chemistry where isocyanate volatility must be managed. The 2-isomer's higher boiling point also facilitates purification by atmospheric distillation, whereas the 5-isomer's low boiling point necessitates reduced-pressure distillation.

Benzofuran-2-Position Structure–Activity Relationship (SAR) Studies in Drug Discovery

The N-(3-benzofuranyl)urea patent literature (US 6,679,372) demonstrates that anti-inflammatory activity in this class is sensitive to the benzofuran substitution pattern [2]. While the patent primarily claims 3-aminobenzofuran-derived ureas, the 2-isocyanatobenzofuran scaffold provides an orthogonal entry point for exploring 2-position substitution effects on biological activity, an SAR vector that the 5-isocyanato isomer cannot address. For medicinal chemistry groups conducting systematic benzofuran SAR exploration, procurement of all three accessible regioisomers (2-, 3-, and 5-isocyanato) is essential for complete structure–activity mapping.

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